![molecular formula C7H10BrN3 B13197149 4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13197149.png)
4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and methyl groups in its structure can influence its reactivity and properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with suitable reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrazine core can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound, forming different functionalized derivatives.
Scientific Research Applications
4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound can be used as a probe to study biological processes and interactions, particularly those involving nucleic acids and proteins.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design. The exact molecular pathways involved would depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methyl-1H-pyrazole: A precursor in the synthesis of 4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of both bromine and methyl groups provides opportunities for further functionalization and derivatization, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
4-bromo-5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H10BrN3/c1-10-4-5-11-6(7(10)8)2-3-9-11/h2-3,7H,4-5H2,1H3 |
InChI Key |
VLLRLAUVONHJCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(=CC=N2)C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)
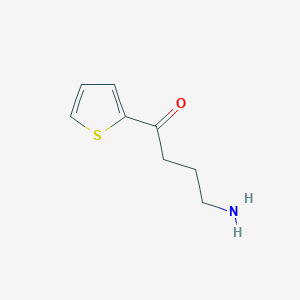
methanol](/img/structure/B13197082.png)

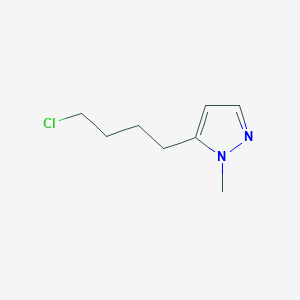

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)
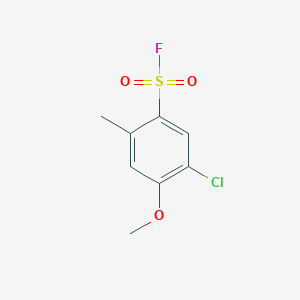
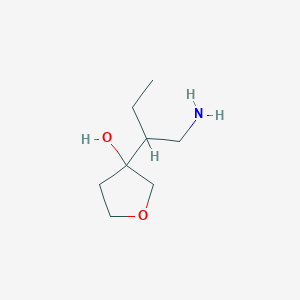
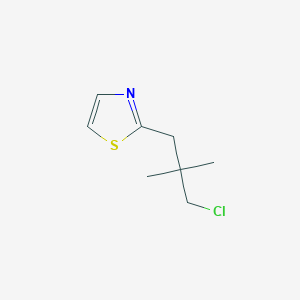
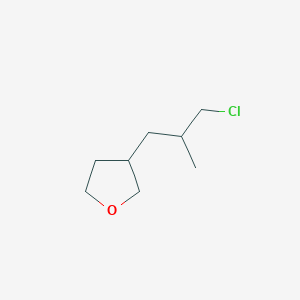


![2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13197143.png)
